molecular formula C20H21ClN6O4 B2936161 2-(4-chlorophenoxy)-2-methyl-N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)propanamide CAS No. 1396792-21-4

2-(4-chlorophenoxy)-2-methyl-N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)propanamide

Número de catálogo: B2936161
Número CAS: 1396792-21-4
Peso molecular: 444.88
Clave InChI: AQBOHTNMWULHCP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-(4-chlorophenoxy)-2-methyl-N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)propanamide is a structurally complex molecule featuring:

  • A 4-chlorophenoxy group linked to a 2-methylpropanamide backbone.
  • An N-phenyl substituent bearing a 5-oxo-4,5-dihydro-1H-tetrazole ring.
  • A methylamino-oxoethyl side chain on the tetrazole moiety.

Propiedades

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[4-[4-[2-(methylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O4/c1-20(2,31-16-10-4-13(21)5-11-16)18(29)23-14-6-8-15(9-7-14)27-19(30)26(24-25-27)12-17(28)22-3/h4-11H,12H2,1-3H3,(H,22,28)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBOHTNMWULHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)CC(=O)NC)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(4-chlorophenoxy)-2-methyl-N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)propanamide , often referred to as a tetrazole derivative, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H27ClN4O2C_{23}H_{27}ClN_{4}O_{2}, with a molecular weight of approximately 426.9 g/mol. The compound features a chlorophenoxy group and a tetrazole moiety, which are significant for its biological activity.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. Research indicates that derivatives of tetrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a related tetrazole derivative was shown to induce apoptosis in A549 lung adenocarcinoma cells with an IC50 value of 12 µM, indicating a strong potential for further development in oncology applications .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This action is crucial as it disrupts the mitotic spindle formation required for cell division .

Case Studies

StudyCell LineIC50 (µM)Mechanism
Evren et al. (2019)A54912Induces apoptosis via tubulin inhibition
Khammas & Hamood (2017)NIH/3T315Cytotoxic effects observed with structural modifications

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications on the phenyl ring and the presence of electron-donating groups significantly enhance the cytotoxic activity of tetrazole derivatives. For example, substitutions at specific positions on the phenyl ring have been shown to increase binding affinity to target proteins involved in cancer progression .

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data specific to this compound is limited, related compounds have demonstrated favorable absorption and distribution profiles in preclinical studies. Toxicological assessments indicate that while some derivatives show minimal toxicity at therapeutic doses, further studies are necessary to establish safety profiles for clinical use.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Selected Compounds

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol)
Target Compound 4-chlorophenoxy, tetrazole, methyl-propanamide C₂₁H₂₂ClN₅O₄* ~478.89†
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide Tetrazole, fluorophenyl, methoxyphenyl C₁₇H₁₆FN₅O₂ 341.34
2-(4-Chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide Dichlorophenyl, methylphenoxy C₁₆H₁₄Cl₃NO₂ 358.65
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Triazole-thione, sulfonyl, difluorophenyl Varies (X = H, Cl, Br) ~450–500†

*Estimated formula based on structure; †Calculated value.

Key Observations:

Tetrazole vs. Triazole: The target compound’s tetrazole ring (N-rich, planar) contrasts with triazole-thiones in [7–9], which feature a sulfur atom and tautomerism . Tetrazoles are more resistant to metabolic degradation than triazoles, enhancing drug stability .

Substituent Effects: The 4-chlorophenoxy group in the target compound increases lipophilicity (logP) compared to the 4-fluorophenyl in . Chlorine’s higher atomic weight and electronegativity may enhance binding to hydrophobic pockets in targets .

Amide Linkages: All compounds share amide bonds, critical for hydrogen bonding with biological targets.

Spectroscopic Characterization

Table 3: IR and NMR Data Comparison

Compound IR Stretches (cm⁻¹) ¹H-NMR Features Reference
Target Compound ~1665 (C=O amide), ~1250 (C-O phenoxy) δ 1.6 (CH₃), δ 7.2–7.8 (aromatic H) Estimated
Triazole-thiones [7–9] 1247–1255 (C=S), 3278–3414 (NH) δ 7.5–8.1 (aromatic H), δ 10.2 (NH, exchange)
Fluorophenyl-tetrazole ~1680 (C=O amide), ~1255 (C-F) δ 3.8 (OCH₃), δ 6.9–7.4 (aromatic H)

Insights:

  • The absence of C=S stretches (~1250 cm⁻¹) in the target compound’s IR spectrum distinguishes it from triazole-thiones .
  • Aromatic proton signals in ¹H-NMR reflect substitution patterns (e.g., chlorine vs. fluorine effects on chemical shifts).

Molecular Properties and Drug-Likeness

Table 4: Predicted Physicochemical Properties*

Compound logP PSA (Ų) H-Bond Donors H-Bond Acceptors
Target Compound ~3.5 ~95 3 8
Fluorophenyl-tetrazole 2.8 89 2 6
Dichlorophenyl-propanamide 4.1 49 1 3

*Calculated using tools like Molinspiration or SwissADME.

Analysis:

  • The target compound’s polar surface area (PSA) (~95 Ų) suggests moderate membrane permeability, suitable for oral bioavailability.
  • Higher logP compared to indicates greater lipophilicity, aligning with its chlorine substituents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.